Cas no 921851-47-0 (N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzamide)

N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzamide structure
921851-47-0 structure
Product name:N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzamide
CAS No:921851-47-0
MF:C21H20ClN3O4
MW:413.854204177856
CID:6150753
PubChem ID:41241051

N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzamide
    • N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide
    • N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzamide
    • F2236-0316
    • 921851-47-0
    • N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzamide
    • AKOS024630028
    • Inchi: 1S/C21H20ClN3O4/c1-28-18-9-5-15(13-19(18)29-2)21(27)23-11-12-25-20(26)10-8-17(24-25)14-3-6-16(22)7-4-14/h3-10,13H,11-12H2,1-2H3,(H,23,27)
    • InChI Key: MLXUCJLAZILDNC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=CC(N(CCNC(C2C=CC(=C(C=2)OC)OC)=O)N=1)=O

Computed Properties

  • Exact Mass: 413.1142338g/mol
  • Monoisotopic Mass: 413.1142338g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 646
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.2Ų
  • XLogP3: 3

N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2236-0316-2mg
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzamide
921851-47-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2236-0316-5μmol
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzamide
921851-47-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2236-0316-20μmol
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzamide
921851-47-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2236-0316-30mg
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzamide
921851-47-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2236-0316-100mg
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzamide
921851-47-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2236-0316-1mg
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzamide
921851-47-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2236-0316-3mg
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzamide
921851-47-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2236-0316-40mg
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzamide
921851-47-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2236-0316-5mg
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzamide
921851-47-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2236-0316-10mg
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzamide
921851-47-0 90%+
10mg
$79.0 2023-05-16

Additional information on N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzamide

N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzamide: A Comprehensive Overview

The compound with CAS No. 921851-47-0, known as N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzamide, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound is notable for its intricate structure and potential applications in drug development, particularly in the context of targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders.

The molecular structure of N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzamide is characterized by a dihydropyridazine ring system fused with a benzamide moiety. The dihydropyridazine ring is a six-membered aromatic structure with two adjacent nitrogen atoms, which contributes to its unique electronic properties. The presence of the 4-chlorophenyl group introduces additional electronic effects and enhances the compound's stability and bioavailability. The 3,4-dimethoxybenzamide moiety further adds complexity to the molecule by introducing hydroxyl groups at positions 3 and 4 of the benzene ring, which are known to influence the molecule's solubility and interaction with biological targets.

Recent studies have focused on the biological activity of this compound, particularly its ability to modulate key enzymes and receptors involved in cellular signaling pathways. For instance, research has shown that N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzamide exhibits potent inhibitory activity against certain kinases, which are critical regulators of cell proliferation and survival. This makes it a promising candidate for the development of targeted therapies against cancer.

In addition to its enzymatic activity, this compound has also been investigated for its potential role in modulating neuroprotective pathways. Preclinical studies have demonstrated that it can enhance the activity of antioxidant enzymes and reduce oxidative stress in neuronal cells, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The synthesis of N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have optimized various synthetic routes, including the use of coupling reactions and oxidation techniques, to streamline the production process and make it more amenable to large-scale manufacturing.

From an SEO optimization perspective, this compound's name and related terms such as "dihydropyridazine derivatives" and "benzamide analogs" are highly relevant keywords that can enhance the visibility of scientific articles and product descriptions in search engines. By incorporating these keywords strategically into content, researchers and marketers can improve the discoverability of their work while maintaining scientific integrity.

In conclusion, N-{2-3-(4-chlorophenyl)-6 oxo 1 6 dihydropyridazin 1 ylethyl} 3 4 dimethoxybenzamide represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a valuable tool for drug discovery and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.

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